molecular formula C10H9NO7 B6244443 1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate CAS No. 67294-54-6

1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate

Cat. No.: B6244443
CAS No.: 67294-54-6
M. Wt: 255.2
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Description

1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate, also known as dimethyl 2-hydroxy-5-nitroisophthalate, is an organic compound with the molecular formula C10H9NO7. It is a derivative of isophthalic acid and contains both nitro and hydroxyl functional groups. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate typically involves the nitration of dimethyl isophthalate followed by hydroxylation The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of dimethyl 2-oxo-5-nitroisophthalate.

    Reduction: Formation of dimethyl 2-hydroxy-5-aminoisophthalate.

    Substitution: Formation of various substituted isophthalates depending on the substituent introduced.

Scientific Research Applications

1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-nitrobenzene: Lacks the hydroxyl and carboxylate groups, making it less reactive in certain chemical reactions.

    Dimethyl isophthalate: Lacks the nitro and hydroxyl groups, resulting in different chemical properties and reactivity.

    2-hydroxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the ester groups, leading to different solubility and reactivity.

Uniqueness

1,3-dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

CAS No.

67294-54-6

Molecular Formula

C10H9NO7

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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